REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([OH:16])([CH3:15])[CH2:11][CH2:10]1)(C)(C)C.[F:18][C:19]([F:24])([F:23])[C:20]([OH:22])=[O:21]>ClCCl.O>[NH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:15])([OH:16])[CH2:11][CH2:10]1.[F:18][C:19]([F:24])([F:23])[C:20]([OH:22])=[O:21]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1CCC(CC1)(C)O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.19 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After an additional 4 h the reaction was concentrated
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting oily solid was triturated with diethyl ether with sonication
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC(CC1)(O)C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |